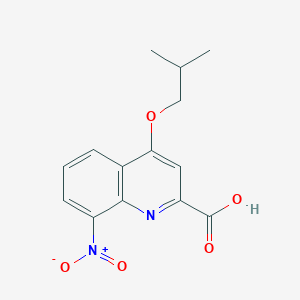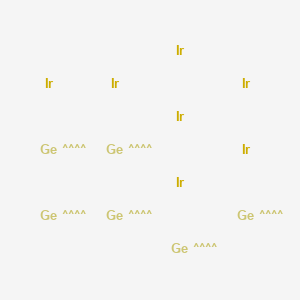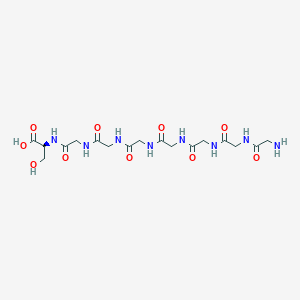![molecular formula C14H11NO B14219171 {4-[(Pyridin-3-yl)ethynyl]phenyl}methanol CAS No. 830329-24-3](/img/structure/B14219171.png)
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol is a chemical compound that features a pyridine ring attached to a phenyl ring through an ethynyl linkage, with a methanol group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Pyridin-3-yl)ethynyl]phenyl}methanol typically involves the coupling of a pyridine derivative with a phenylacetylene derivative. One common method is the Sonogashira coupling reaction, which uses palladium and copper catalysts to facilitate the formation of the carbon-carbon triple bond between the pyridine and phenyl rings. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to form a single or double bond.
Substitution: The hydrogen atoms on the phenyl or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used for the reduction of the triple bond.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-[(Pyridin-3-yl)ethynyl]benzaldehyde or 4-[(Pyridin-3-yl)ethynyl]benzoic acid.
Reduction: Formation of 4-[(Pyridin-3-yl)ethenyl]phenylmethanol or 4-[(Pyridin-3-yl)ethyl]phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of {4-[(Pyridin-3-yl)ethynyl]phenyl}methanol involves its interaction with specific molecular targets. The ethynyl linkage and the presence of the pyridine ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The methanol group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biological pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Pyridin-2-yl)ethynyl]phenylmethanol
- 4-[(Pyridin-4-yl)ethynyl]phenylmethanol
- 4-[(Pyridin-3-yl)ethynyl]benzyl alcohol
Uniqueness
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and selectivity towards biological targets. The presence of the methanol group also provides additional functionalization possibilities, making it a versatile compound for various applications .
Propiedades
Número CAS |
830329-24-3 |
|---|---|
Fórmula molecular |
C14H11NO |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
[4-(2-pyridin-3-ylethynyl)phenyl]methanol |
InChI |
InChI=1S/C14H11NO/c16-11-14-7-4-12(5-8-14)3-6-13-2-1-9-15-10-13/h1-2,4-5,7-10,16H,11H2 |
Clave InChI |
SHSBSAZHWHUONA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C#CC2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)


![8,8-difluoro-N,N-dipentylbicyclo[5.1.0]octan-1-amine;hydrobromide](/img/structure/B14219134.png)

![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)
![6-[(2-aminoacetyl)amino]-N-phenylhexanamide](/img/structure/B14219151.png)



